molecular formula C26H24O2 B1668659 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone CAS No. 432047-72-8

1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone

Cat. No. B1668659
CAS RN: 432047-72-8
M. Wt: 368.5 g/mol
InChI Key: RSUMDJRTAFBISX-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone has been shown to possess a variety of biological activities. In vitro studies have demonstrated that this compound is capable of modulating the activity of a variety of enzymes, receptors, and transporters. This compound has also been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is capable of modulating the activity of a variety of enzymes, receptors, and transporters. This compound has also been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, this compound has been shown to modulate the activity of various hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone is an ideal candidate for use in laboratory experiments due to its high lipophilicity and its ability to interact with multiple biological targets. This compound is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water and its tendency to form complexes with proteins.

Future Directions

Future research directions for 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone include investigating its potential applications in the treatment of various diseases, such as cancer and infectious diseases. Additionally, further research is needed to better understand the exact mechanism of action of this compound and its potential side effects. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing this compound. Finally, further research is needed to explore the potential use of this compound in combination with other compounds in order to enhance its biological activities.

Biochemical Analysis

Biochemical Properties

CB-13 interacts with CB1 and CB2 receptors, which are part of the endocannabinoid system . These receptors are involved in a variety of physiological processes, including pain sensation, mood, and memory. CB-13, as an agonist, binds to these receptors and activates them

Cellular Effects

CB-13 has been shown to have effects on various types of cells. For instance, it has been found to protect zebrafish photoreceptors from light-induced retinal degeneration This suggests that CB-13 may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

CB-13 exerts its effects at the molecular level primarily through its action as an agonist at the CB1 and CB2 receptors By binding to these receptors, CB-13 can influence a variety of physiological processes

Dosage Effects in Animal Models

While there is some evidence of CB-13’s effects in animal models, such as its protective effects on zebrafish photoreceptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB13 involves the reaction of 1-naphthalenyl [4-(pentyloxy)-1-naphthalenyl]methanone with various reagents under specific conditions. One common method involves the use of acetonitrile, water, and acetic acid as solvents in a reversed-phase high-performance liquid chromatographic (RP-HPLC) method . The reaction is typically carried out at a flow rate of 1.000 mL/min with a diode array detector.

Industrial Production Methods

Industrial production of CB13 often involves encapsulation into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This method ensures a high encapsulation efficiency and controlled drug release. The nanoparticles are synthesized using methods such as solvent evaporation (SEV), fast freezing (FF), and nanoprecipitation (NPP), with NPP being the most efficient .

Chemical Reactions Analysis

Types of Reactions

CB13 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium methoxide are often employed.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of CB13, as well as substituted derivatives depending on the reagents used .

properties

IUPAC Name

naphthalen-1-yl-(4-pentoxynaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O2/c1-2-3-8-18-28-25-17-16-24(21-13-6-7-14-22(21)25)26(27)23-15-9-11-19-10-4-5-12-20(19)23/h4-7,9-17H,2-3,8,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUMDJRTAFBISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430920
Record name (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

432047-72-8
Record name CRA 13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432047-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CB-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432047728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CB-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XRJ6055XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

11.0 g of naphthalen-1-yl-(4-hydroxy-naphthalen-1-yl)-methanone and 6.1 g of potassium carbonate in 130 ml of acetone are stirred for 15 min at reflux. Then, within 2 min, a solution of 6.8 ml 1-bromopentane in 20 ml of acetone is added and the suspension is stirred for additional 22 h at reflux. Conventional workup and subsequent chromatography affords naphthalen-1-yl-(4-pentyloxy-naphthalen-1-yl)-methanone.
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of CB-13?

A1: CB-13 acts as an agonist of both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). [, , ]

Q2: What are some downstream effects observed after CB-13 administration?

A3: CB-13 has been shown to reduce inflammation-induced mechanical allodynia and thermal hyperalgesia. [] It also attenuates hypertrophy in neonatal rat cardiomyocytes by activating AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) signaling. [, ]

Q3: What is the molecular formula and weight of CB-13?

A3: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from the chemical name, 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone.

Q4: Is there any spectroscopic data available for CB-13?

A5: The research papers focus on the biological activity of CB-13 and do not provide detailed spectroscopic characterization. [, , ]

Q5: Are there studies evaluating the material compatibility of CB-13?

A5: The provided research primarily explores the biological effects of CB-13 and does not focus on its compatibility with various materials.

Q6: Is there information on the catalytic properties of CB-13?

A6: The research papers do not mention any catalytic properties of CB-13.

Q7: Have computational methods been employed to study CB-13?

A7: No computational studies are mentioned in the provided research abstracts.

Q8: What is known about the structure-activity relationship (SAR) of CB-13?

A9: While specific SAR data is not detailed, research indicates that structural modifications impacting CB1 and CB2 receptor binding could influence the compound's activity and selectivity. [, ]

Q9: How stable is CB-13 under various conditions?

A9: The research does not elaborate on the stability of CB-13 under different environmental conditions.

Q10: What is known about the pharmacokinetics (PK) of CB-13?

A12: Limited information on the PK profile of CB-13 is available. Research indicates that repeated dosing can increase CNS exposure, suggesting potential accumulation or altered metabolism. []

Q11: What is the efficacy of CB-13 in vitro and in vivo?

A13: In vitro, CB-13 reduces TRPV1 sensitization and neuronal hyperexcitability in cultured mouse dorsal root ganglion (DRG) neurons. [] In vivo, it demonstrates analgesic effects in a mouse model of inflammatory pain. [] It has also shown promise in reducing cardiac myocyte hypertrophy in a rat model. [, ]

Q12: Are there known resistance mechanisms associated with CB-13?

A12: The provided research does not discuss any resistance mechanisms specific to CB-13.

Q13: What is the toxicological profile of CB-13?

A15: While specific toxicological data is limited, research highlights the potential for abuse and dependence associated with CB-13, especially with repeated use. [, ]

Q14: What drug delivery strategies are being considered for CB-13?

A16: Researchers are exploring the use of poly(lactic-co-glycolic acid) nanoparticles (NPs) as potential carriers for oral delivery of CB-13. [, ]

Q15: Are there any known biomarkers associated with CB-13 efficacy or toxicity?

A15: The research papers do not identify specific biomarkers for CB-13.

Q16: What analytical methods are used to detect and quantify CB-13?

A18: Researchers employed reversed-phase high-performance liquid chromatography (RP-HPLC) to measure CB-13 concentrations in nanoparticle formulations. [] On-site drug-testing devices designed for synthetic cannabinoids have also been investigated. []

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